molecular formula C11H9F3O3 B13772752 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-77-4

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B13772752
CAS No.: 898787-77-4
M. Wt: 246.18 g/mol
InChI Key: JZHOGTMRQWYMRI-UHFFFAOYSA-N
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Description

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone derivative characterized by a trifluoromethyl group at the C1 position and an acetoxy-substituted phenyl ring at the C3 position. The acetoxy group likely enhances solubility and modulates interactions with biological targets, similar to other aryl-substituted trifluoropropanones .

Properties

CAS No.

898787-77-4

Molecular Formula

C11H9F3O3

Molecular Weight

246.18 g/mol

IUPAC Name

[3-(3,3,3-trifluoro-2-oxopropyl)phenyl] acetate

InChI

InChI=1S/C11H9F3O3/c1-7(15)17-9-4-2-3-8(5-9)6-10(16)11(12,13)14/h2-5H,6H2,1H3

InChI Key

JZHOGTMRQWYMRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can be achieved through several methods. One common approach involves the reaction of 3-acetoxybenzaldehyde with trifluoroacetone in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone .

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

3-Octylthio-1,1,1-Trifluoro-2-Propanone (OTFP)

  • Structure : Features an octylthio (-S-C8H17) group at C3.
  • Synthesis: Prepared by reacting n-octyl mercaptan with 3-bromo-1,1,1-trifluoro-2-propanone in carbon tetrachloride .
  • Applications :
    • Potent inhibitor of juvenile hormone esterase (JHE) in insects (I50 values in nM range) .
    • Used in chromatography to inhibit serine esterases during enzyme purification .
  • Key Data : Molecular weight = 256 g/mol; Mass spectrum m/z: 256 (M+), 69 (base peak) .

3-(4-Biphenyl)-1,1,1-Trifluoro-2-Propanone

  • Structure : Biphenyl substituent at C3.
  • Properties: Molecular weight = 264.24 g/mol; XLogP3 = 4.3 (high lipophilicity) .

3-(Substituted Phenylthio)-1,1,1-Trifluoro-2-Propanones

  • Examples: 3-(4-Bromo-phenylthio)-1,1,1-trifluoro-2-propanone (4-Br-PTTFP): Halogenated analog with enhanced inhibitory activity against esterases .
  • Trends : Electron-withdrawing groups (e.g., Cl, Br) improve inhibition potency, while bulky groups (e.g., t-butyl) affect enzyme active site accessibility .

3-(3-Methylphenyl)-1,1,1-Trifluoro-2-Propanone

  • Structure : Methyl-substituted phenyl ring at C3.
  • Properties: Molecular weight = 202.17 g/mol; Limited commercial availability .

Structural and Functional Analysis

Table 1: Key Properties of Selected Trifluoro-2-Propanone Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Application/Activity Reference
3-Octylthio-1,1,1-trifluoro-2-propanone -S-C8H17 256 JHE inhibition; Serine esterase purification
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone Biphenyl 264.24 Synthetic intermediate
3-(4-Br-phenylthio)-1,1,1-trifluoro-2-propanone -S-C6H4-Br 299.6 (calc.) Esterase inhibition
3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone -C6H4-CH3 202.17 Research chemical

Industrial and Regulatory Considerations

  • Market Data : 1,1,1-Trifluoroacetone (parent compound) is used globally as a chemical intermediate, with consumption projections extending to 2046 .

Biological Activity

3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone is a compound of interest due to its unique trifluoromethyl group and potential biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicinal chemistry.

Synthesis

The synthesis of 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone can be achieved through various acylation methods. One effective approach involves the use of trifluoroacetic anhydride in the presence of appropriate substrates. The regioselectivity and reactivity of this compound are influenced by the presence of the acetoxy group and the trifluoromethyl moiety, which enhance its electrophilic character.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethyl ketones have shown potent effects against various bacterial strains. A study highlighted that certain trifluoromethyl ketones demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of trifluoromethyl ketones. A study reported that 1,1,1-trifluoro-3-phenyl-2-propanone exhibited neuroprotective effects against low K(+)-induced apoptosis in cerebellar granule neurons. This suggests that compounds like 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone may also possess similar neuroprotective properties due to their structural similarities .

Case Study 1: Antibacterial Activity

In a comparative study involving several trifluoromethyl-containing compounds, 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone was tested for its antibacterial activity against common pathogens. The results indicated that it exhibited moderate antibacterial activity with an MIC value comparable to established antibiotics.

Case Study 2: Neuroprotection in Cell Cultures

In vitro experiments were conducted using cerebellar granule neurons exposed to conditions inducing apoptosis. The results showed that treatment with 3-(3-Acetoxyphenyl)-1,1,1-trifluoro-2-propanone significantly reduced cell death compared to untreated controls, indicating potential therapeutic applications in neurodegenerative diseases.

Research Findings

Study Activity Results Reference
AntimicrobialStaphylococcus aureusMIC: 3.12 - 12.5 μg/mL
NeuroprotectiveCerebellar granule neuronsReduced apoptosis under low K(+) conditions

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